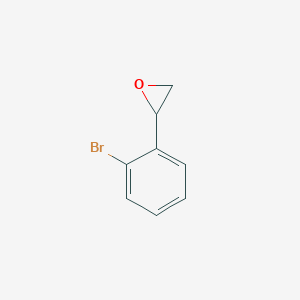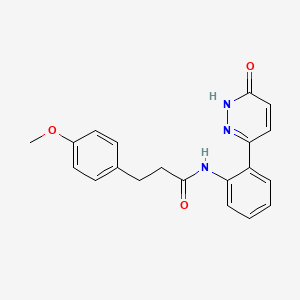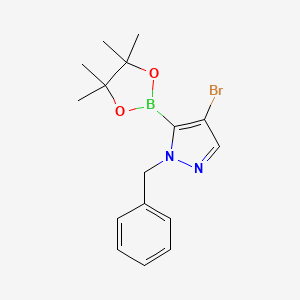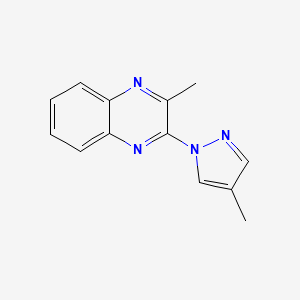
2-(2-Bromophenyl)oxirane
Descripción general
Descripción
2-(2-Bromophenyl)oxirane is an organic compound characterized by an oxirane ring (epoxide) attached to a brominated phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-(2-Bromophenyl)oxirane can be synthesized through the epoxidation of 2-bromostyrene. The reaction typically involves the use of a peracid, such as meta-chloroperoxybenzoic acid (mCPBA), in an inert solvent like dichloromethane. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired epoxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding diols or other oxidized products.
Reduction: Reduction of the oxirane ring can lead to the formation of bromohydrins.
Substitution: The compound can participate in nucleophilic substitution reactions where the oxirane ring is opened by nucleophiles such as amines, alcohols, or water.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide, amines, or alcohols in the presence of a catalyst or under basic conditions.
Major Products:
Oxidation: Diols or ketones.
Reduction: Bromohydrins.
Substitution: Various substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-Bromophenyl)oxirane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromophenyl)oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to form a wide range of products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
2-(4-Bromophenyl)oxirane: Similar structure but with the bromine atom on the para position of the phenyl ring.
2-Phenyl-1,2-epoxypropane: Lacks the bromine substituent, leading to different reactivity and applications.
2-(2-Chlorophenyl)oxirane: Chlorine substituent instead of bromine, affecting its chemical properties and reactivity.
Uniqueness: 2-(2-Bromophenyl)oxirane is unique due to the presence of the bromine atom, which influences its reactivity and the types of reactions it can undergo. The bromine substituent can participate in additional reactions, such as halogen exchange or further functionalization, making this compound versatile in synthetic applications.
Propiedades
IUPAC Name |
2-(2-bromophenyl)oxirane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c9-7-4-2-1-3-6(7)8-5-10-8/h1-4,8H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYZZBGVWDYSEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-6-(trifluoromethyl)-2,5-dihydropyran-6-carboxamide;hydrochloride](/img/structure/B2677336.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-2,6-difluorobenzamide](/img/structure/B2677338.png)

![(2Z,4E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile](/img/structure/B2677340.png)

![4-ethyl-1-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2677342.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide](/img/structure/B2677343.png)



![3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one](/img/structure/B2677353.png)



